

physicochemical properties of 3,5-Dibromo-2-methoxybenzoic acid

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Compound of Interest

Compound Name: 3,5-Dibromo-2-methoxybenzoic acid

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An In-depth Technical Guide on the Physicochemical Properties of 3,5-Dibromo-2-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **3,5-Dibromo-2-methoxybenzoic acid**. This document consolidates key chemical and physical data, detailed experimental protocols for its characterization, and logical workflows relevant to its application in research and development.

Chemical and Physical Properties

3,5-Dibromo-2-methoxybenzoic acid is a halogenated aromatic carboxylic acid. Its structure consists of a benzoic acid core substituted with two bromine atoms at the 3 and 5 positions and a methoxy group at the 2 position. This substitution pattern significantly influences its chemical reactivity, solubility, and potential biological activity. The carboxylic acid group provides acidic properties and a site for reactions like esterification and amidation, while the bromine atoms can serve as handles for various cross-coupling reactions, making it a versatile building block in organic synthesis.

Data Presentation

The key physicochemical properties of **3,5-Dibromo-2-methoxybenzoic acid** are summarized in the tables below. Due to limited direct experimental data for this specific isomer, values for closely related compounds are provided for comparison and estimation.

Table 1: Compound Identification

Identifier	Value	Source
IUPAC Name	3,5-dibromo-2-methoxybenzoic acid	[1]
CAS Number	13130-23-9	[1] [2]
Molecular Formula	C ₈ H ₆ Br ₂ O ₃	[2]

| Synonyms | 2-Methoxy-3,5-dibromobenzoic acid |[\[1\]](#) |

Table 2: Physicochemical Properties

Property	Value	Source	Notes
Molecular Weight	309.94 g/mol	[2]	
Appearance	White to off-white solid/powder		Inferred from related compounds[3]
Melting Point	Data not available		For reference, 3,5-Dibromo-4-methoxybenzoic acid is 226-229 °C[3]
Boiling Point	Data not available		
Solubility	Data not available		Expected to be poorly soluble in water, soluble in polar organic solvents like methanol, ethanol, and DMSO[3]
pKa	Data not available		For reference, the pKa of 2-methoxybenzoic acid is ~4.09[4]

| logP | 3.52 (Computed) |[5] | Indicates good lipophilicity |

Table 3: Predicted Spectroscopic Data

Technique	Expected Features
^1H NMR	Aromatic protons, a singlet for the methoxy protons, and a broad singlet for the carboxylic acid proton.[6]
^{13}C NMR	Signals for the carbonyl carbon, aromatic carbons (both substituted and unsubstituted), and the methoxy carbon.[7]
IR Spectroscopy	A broad O-H stretch and a sharp C=O stretch from the carboxylic acid group, C-O stretches, a C-Br stretch, and aromatic C-H and C=C stretches.[8]

| Mass Spectrometry| A molecular ion peak with a characteristic 1:2:1 isotopic pattern (M, M+2, M+4) due to the two bromine atoms.[8] |

Experimental Protocols

The following sections detail generalized methodologies for determining the key physicochemical properties of solid organic acids like **3,5-Dibromo-2-methoxybenzoic acid**.

Determination of Melting Point (Capillary Method)

The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, while impurities tend to depress and broaden the melting range.

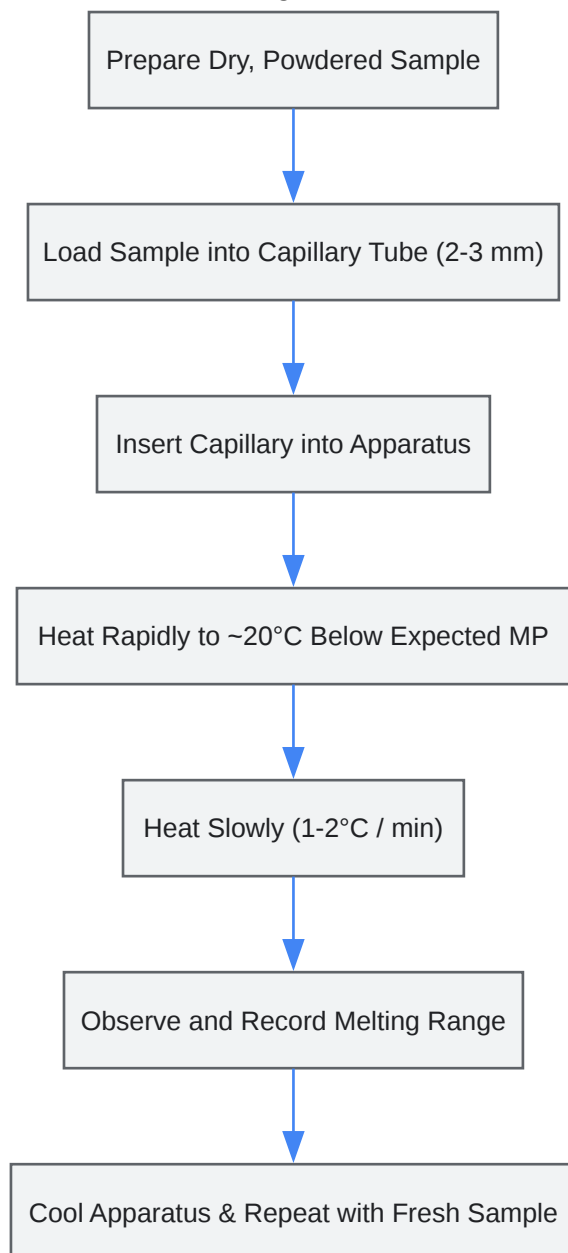
Materials:

- **3,5-Dibromo-2-methoxybenzoic acid** sample
- Melting point capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or DigiMelt)
- Spatula

Procedure:

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered. If the solid is granular, pulverize it gently on a watch glass.[\[9\]](#)
- **Loading the Capillary:** Invert the open end of a capillary tube and press it into the powdered sample. A small amount of solid will be forced into the tube. Tap the closed end of the tube gently on a hard surface to cause the solid to fall to the bottom.[\[9\]](#) Repeat until the sample is packed to a height of 2-3 mm.[\[9\]](#)
- **Apparatus Setup:** Place the loaded capillary tube into the sample holder of the melting point apparatus.[\[9\]](#)
- **Approximate Determination (Optional but Recommended):** If the melting point is unknown, perform a rapid heating run (e.g., 10-20°C per minute) to find an approximate melting range.[\[10\]](#) Allow the apparatus to cool before proceeding.
- **Accurate Determination:** For a precise measurement, set the apparatus to heat rapidly to about 20°C below the approximate melting point found in the previous step.[\[9\]](#) Then, slow the heating rate to approximately 1-2°C per minute.[\[10\]](#)
- **Observation and Recording:** Observe the sample through the viewing lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[\[9\]](#)
- **Repeat:** For accuracy, repeat the determination with a fresh sample until consistent values are obtained.

Workflow for Melting Point Determination



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Workflow for Melting Point Determination

Determination of pKa (Potentiometric Titration)

The pKa, or acid dissociation constant, is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.^[11]

Materials:

- **3,5-Dibromo-2-methoxybenzoic acid** sample (accurately weighed)
- Calibrated pH meter and electrode
- Burette
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M, carbonate-free)
- Suitable solvent (e.g., a mixture of water and an organic solvent like ethanol or DMSO, as the compound is likely poorly water-soluble)
- Beaker and magnetic stirrer

Procedure:

- **Sample Preparation:** Dissolve a precisely weighed amount of the acid in a known volume of the chosen solvent system in a beaker.
- **Titration Setup:** Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.
- **Initial Measurement:** Record the initial pH of the acidic solution.
- **Titration:** Begin adding the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
- **Data Collection:** Continue the titration well past the equivalence point, which is characterized by a sharp increase in pH.
- **Data Analysis:**
 - Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.^[12]
 - Determine the equivalence point, which is the midpoint of the steepest part of the curve.

- The half-equivalence point occurs at exactly half the volume of NaOH required to reach the equivalence point.
- The pKa is equal to the pH of the solution at this half-equivalence point.[12][13]

Determination of Solubility

Solubility tests provide qualitative information about the polarity of a compound and the presence of acidic or basic functional groups.[14]

Materials:

- **3,5-Dibromo-2-methoxybenzoic acid** sample
- Test tubes and rack
- Spatula
- Various solvents:
 - Water (H₂O)
 - 5% Sodium Hydroxide (NaOH) solution
 - 5% Sodium Bicarbonate (NaHCO₃) solution[15]
 - 5% Hydrochloric Acid (HCl) solution
 - Organic solvents (e.g., ethanol, diethyl ether, dichloromethane)

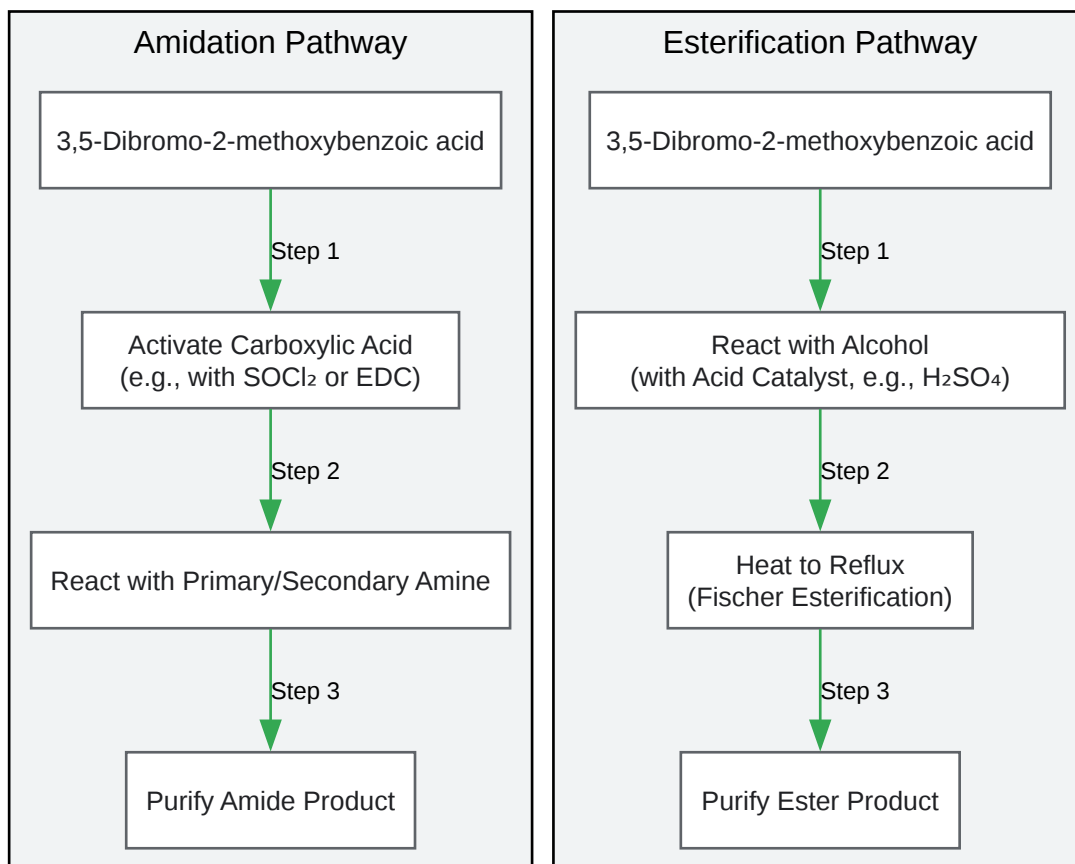
Procedure:

- **General Method:** In a small test tube, add approximately 20-30 mg of the compound to about 1 mL of the solvent to be tested.[16]
- **Mixing:** Vigorously shake or stir the mixture for 10-20 seconds.[17]
- **Observation:** Observe whether the solid dissolves completely, partially, or not at all. A compound is generally considered "soluble" if it dissolves at a concentration of about 30

mg/mL.

- Systematic Testing:
 - Water: Test solubility in water first. Low solubility is expected, indicating the presence of a large nonpolar aromatic ring and heavy bromine atoms.[14]
 - Aqueous Base: Given the carboxylic acid group, the compound is expected to be soluble in 5% NaOH and 5% NaHCO₃. This is because the base will deprotonate the acid to form a water-soluble sodium salt.[16]
 - Aqueous Acid: The compound should be insoluble in 5% HCl, as no acid-base reaction will occur.[16]
 - Organic Solvents: Test solubility in a range of organic solvents to determine its profile for reactions or chromatography.

Logical Flow for Synthesis Derivatization



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